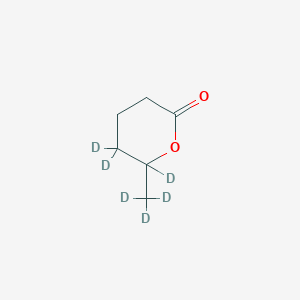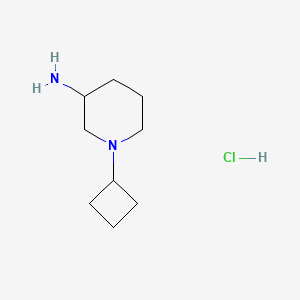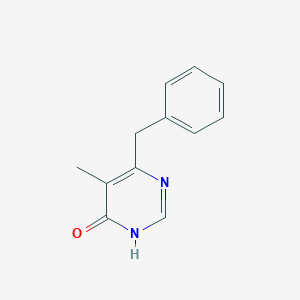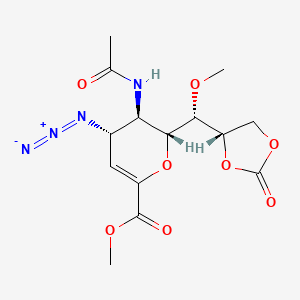
sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate is a chemical compound with the molecular formula C8H2Cl3N2O4SNa. It is a derivative of benzenesulfonic acid and contains multiple functional groups, including carbamoyl, cyano, and trichloro substituents. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate typically involves the chlorination of a suitable benzenesulfonic acid derivative, followed by the introduction of the carbamoyl and cyano groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonates.
科学的研究の応用
Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial processes.
作用機序
The mechanism of action of sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Chlorothalonil Metabolite R417888 Sodium: A related compound with similar structural features and applications.
2-Carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic Acid: The parent acid form of the sodium salt.
Uniqueness
Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it suitable for various applications.
特性
分子式 |
C8H2Cl3N2NaO4S |
|---|---|
分子量 |
351.5 g/mol |
IUPAC名 |
sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate |
InChI |
InChI=1S/C8H3Cl3N2O4S.Na/c9-4-2(1-12)5(10)6(11)7(18(15,16)17)3(4)8(13)14;/h(H2,13,14)(H,15,16,17);/q;+1/p-1 |
InChIキー |
MTASYHBEZPZGKU-UHFFFAOYSA-M |
正規SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)[O-])C(=O)N)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-1-[2-(bromomethyl)phenyl]ethanone](/img/structure/B13860353.png)



![1-Amino-3-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea](/img/structure/B13860379.png)
![disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13860380.png)

![3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one](/img/structure/B13860395.png)



![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13860432.png)
![(2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13860440.png)
